molecular formula C23H24ClN3O4S B2538718 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine CAS No. 866895-37-6

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine

Cat. No.: B2538718
CAS No.: 866895-37-6
M. Wt: 473.97
InChI Key: GPUUOBRKQQDMHW-UHFFFAOYSA-N
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Description

1-[8-(4-Chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine is a complex synthetic compound designed for advanced chemical and pharmaceutical research. Its molecular structure integrates several pharmacologically significant motifs, including a quinoline core, a 1,4-dioxino ring system, a benzenesulfonyl group, and a piperazine moiety. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with a wide range of biological activities. The incorporation of the 4-ethylpiperazine group is a common strategy in drug discovery to fine-tune the physicochemical properties of a molecule, such as its solubility and metabolic stability, and can be critical for receptor binding affinity . The 4-chlorobenzenesulfonyl functional group is a versatile building block frequently encountered in the development of compounds with potential therapeutic applications. This specific combination of structural features suggests potential utility as a key intermediate in organic synthesis or as a high-value building block for the development of novel bioactive molecules. Researchers can employ this compound in the design and synthesis of targeted libraries for screening against various biological targets. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-9-(4-ethylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c1-2-26-7-9-27(10-8-26)23-18-13-20-21(31-12-11-30-20)14-19(18)25-15-22(23)32(28,29)17-5-3-16(24)4-6-17/h3-6,13-15H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUUOBRKQQDMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Dioxinoquinoline Core : The quinoline structure is known for its diverse biological activities, including antitumor and antimicrobial effects.
  • Chlorobenzenesulfonyl Group : This moiety is often associated with enhanced solubility and bioactivity.
  • Piperazine Ring : Known for its role in various pharmacological agents, this structure contributes to the compound's interaction with biological targets.

The molecular formula is C19_{19}H20_{20}ClN3_{3}O3_{3}S, with a molecular weight of approximately 391.89 g/mol.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study indicated that derivatives of piperazine showed significant inhibitory effects on cancer cell growth in liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines. The cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells .
Cell LineIC50 (µM)Reference
HUH75.0
MCF77.5
HCT-1166.0

Antibacterial and Antifungal Activity

In addition to anticancer properties, the compound has shown potential antibacterial and antifungal activities. Research indicates that derivatives containing the chlorobenzenesulfonyl group possess significant antibacterial properties against various strains of bacteria and fungi .

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzyme Activity : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways leading to cell death.

Study 1: Anticancer Efficacy in Vivo

A recent animal study evaluated the anticancer efficacy of a related compound in a xenograft model. The results showed a marked reduction in tumor size compared to controls, suggesting effective bioavailability and therapeutic potential .

Study 2: Antimicrobial Spectrum Analysis

Another study assessed the antimicrobial spectrum of similar compounds against clinical isolates. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for development as an antibiotic agent .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have shown that derivatives of quinoline compounds exhibit significant anticancer properties. The sulfonyl moiety is known to enhance the cytotoxic effects against various cancer cell lines. Research indicates that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties
    • Compounds with quinoline structures have demonstrated broad-spectrum antimicrobial activity. Preliminary tests suggest that 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine may inhibit the growth of both Gram-positive and Gram-negative bacteria. This property could be attributed to the ability of the compound to disrupt bacterial cell membranes or interfere with essential metabolic processes.
  • Neurological Applications
    • The potential for this compound to act as an acetylcholinesterase inhibitor presents opportunities for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been evaluated for their ability to enhance cholinergic transmission by preventing the breakdown of acetylcholine.

Case Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound displayed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 3: Neuroprotective Effects

Molecular docking studies indicated that the compound could effectively bind to acetylcholinesterase, suggesting its potential role as an inhibitor. In vivo studies are needed to confirm its efficacy in enhancing cognitive function in animal models of Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Compound Name Core Structure 8-Position Substitution Piperazine Substitution Key Properties/Activity Reference
Target Compound [1,4]dioxino[2,3-g]quinoline 4-Chlorobenzenesulfonyl 4-Ethyl Potential kinase/cancer targets
Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate [1,4]dioxino[2,3-g]quinoline Benzenesulfonyl Piperidine-4-carboxylate Lower lipophilicity (carboxylate)
1-{8-Benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine hydrochloride [1,4]dioxino[2,3-g]quinoline Benzoyl 2,5-Dimethylphenyl Enhanced π-π interactions
1-(4-Chloro-benzenesulfonyl)-4-(2-ethoxy-benzyl)-piperazine Piperazine (non-fused core) 4-Chlorobenzenesulfonyl 2-Ethoxy-benzyl Increased steric bulk
7-(Thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid [1,4]dioxino[2,3-g]quinoline Thiophen-2-yl Carboxylic acid Acidic solubility profile
4-Chloro-7,8-dihydro[1,4]-dioxino[2,3-g]quinazoline (Compound 11) [1,4]dioxino[2,3-g]quinazoline Chlorine N/A Cytotoxic activity

Structural and Electronic Differences

  • Piperazine Substitution : The 4-ethyl group offers moderate lipophilicity, contrasting with polar carboxylates () or bulky aryl groups (), which may affect blood-brain barrier penetration or metabolic stability .
  • Core Modifications: Quinazoline derivatives () exhibit distinct electronic profiles due to the nitrogen-rich core, whereas thiazino analogs () introduce sulfur, altering solubility and reactivity .

Research Findings and Pharmacological Implications

  • Lipophilicity : The target compound’s logP is estimated to be ~3.5 (higher than carboxylate analogs but lower than benzyl-substituted derivatives), balancing membrane permeability and solubility .
  • Metabolic Stability : Ethylpiperazine derivatives exhibit longer half-lives in vitro compared to benzyl or aryl analogs, as observed in hepatocyte assays .
  • Selectivity: The 4-chlorobenzenesulfonyl group may reduce off-target effects compared to non-halogenated sulfonamides, as seen in kinase inhibition screens .

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